molecular formula C16H15N5OS2 B3614518 N~1~-[3-(METHYLSULFANYL)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

N~1~-[3-(METHYLSULFANYL)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B3614518
M. Wt: 357.5 g/mol
InChI Key: HXIKORHLRQNYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide” is a complex organic molecule that contains several functional groups. These include a methylthio group, a phenyl group, a tetrazole group, and an acetamide group .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For instance, tetrazole derivatives can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, and low cost .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrazole group is a five-membered ring containing four nitrogen atoms and one carbon atom. The phenyl group is a six-membered carbon ring, and the methylthio group contains a sulfur atom bonded to a methyl group .


Chemical Reactions Analysis

Tetrazoles are known to undergo a variety of chemical reactions. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also undergo reactions with active metals to produce new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, tetrazoles are known to decompose upon heating, emitting toxic nitrogen fumes . The compound’s solubility would be influenced by the polar acetamide group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, the tetrazole and phenyl groups could potentially interact with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Tetrazoles can be hazardous as they decompose upon heating and emit toxic nitrogen fumes .

Future Directions

The future directions for this compound would depend on its applications. If it has pharmaceutical applications, future research could focus on improving its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS2/c1-23-14-9-5-6-12(10-14)17-15(22)11-24-16-18-19-20-21(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIKORHLRQNYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-(METHYLSULFANYL)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[3-(METHYLSULFANYL)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[3-(METHYLSULFANYL)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[3-(METHYLSULFANYL)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[3-(METHYLSULFANYL)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[3-(METHYLSULFANYL)PHENYL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

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